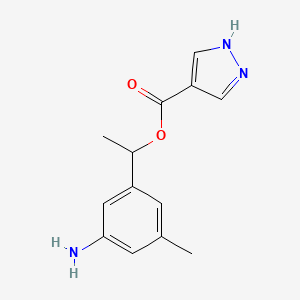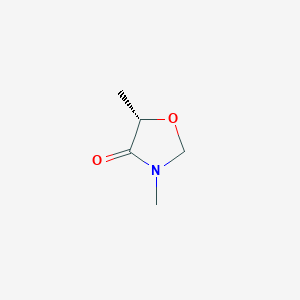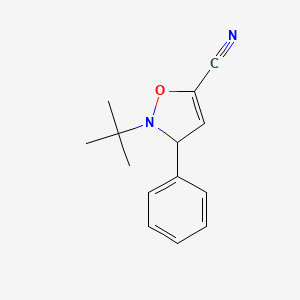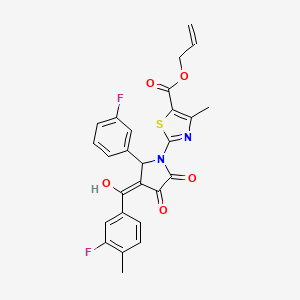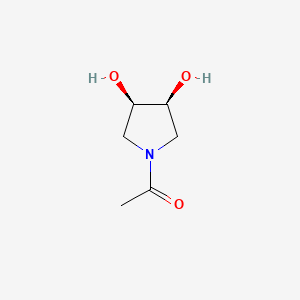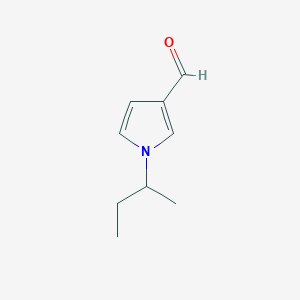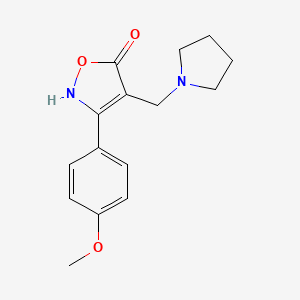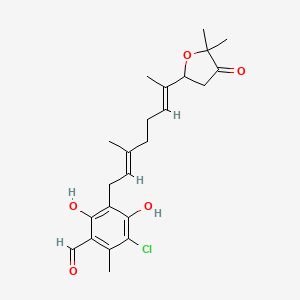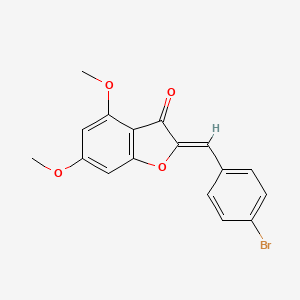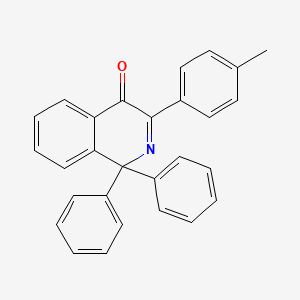
4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one: is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvents: Common solvents include ethanol, methanol, or acetic acid
Temperature: The reaction is usually carried out at elevated temperatures (50-100°C)
Time: Reaction times can vary from several hours to overnight
Industrial Production Methods
Industrial production of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires:
Continuous flow reactors: To ensure consistent reaction conditions and high yields
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain pure product
Quality control: Rigorous testing to ensure the compound meets industry standards
化学反応の分析
Types of Reactions
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone core to isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Isoquinoline derivatives
Substitution products: Various substituted isoquinolinones
科学的研究の応用
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one has several scientific research applications:
Pharmaceuticals: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoquinolinone core can bind to active sites, modulating biological pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
1,1-Diphenylisoquinolin-4(1H)-one: Lacks the p-tolyl group, which may affect its chemical reactivity and applications.
3-(p-Tolyl)isoquinolin-4(1H)-one: Lacks the diphenyl groups, potentially altering its physical and chemical properties.
Uniqueness
1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups with the isoquinolinone core enhances its versatility in various chemical reactions and research applications.
特性
CAS番号 |
102301-79-1 |
|---|---|
分子式 |
C28H21NO |
分子量 |
387.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one |
InChI |
InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3 |
InChIキー |
ZJZFGYBKUQCSEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
